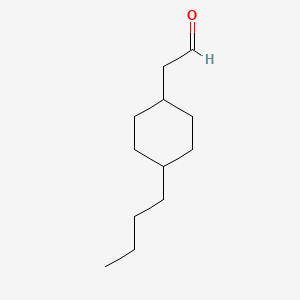
(4-Butylcyclohexyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring, and an acetaldehyde group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Butylcyclohexyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (4-Butylcyclohexyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another method is the hydroformylation of 4-butylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the starting material is subjected to controlled oxidation conditions to produce the aldehyde in high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to (4-Butylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to (4-Butylcyclohexyl)methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Condensation: Sodium hydroxide, potassium hydroxide.
Major Products:
Oxidation: (4-Butylcyclohexyl)acetic acid.
Reduction: (4-Butylcyclohexyl)methanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
(4-Butylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (4-Butylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. Aldehydes are electrophilic and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity can lead to various biological effects, including enzyme inhibition and DNA damage. The compound’s molecular targets and pathways are still under investigation, but its electrophilic nature is a key factor in its biological activity.
Comparison with Similar Compounds
(4-Butylcyclohexyl)acetic acid: This compound is the oxidized form of (4-Butylcyclohexyl)acetaldehyde and shares similar structural features.
(4-Butylcyclohexyl)methanol: This is the reduced form of this compound and is used in similar applications.
Uniqueness: this compound is unique due to its specific reactivity as an aldehyde, which allows it to participate in a variety of chemical reactions that are not possible with its oxidized or reduced forms. Its ability to undergo condensation reactions and form complex organic structures makes it valuable in synthetic chemistry.
Properties
CAS No. |
1184842-82-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-(4-butylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3 |
InChI Key |
KUXPAAMQBMSTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

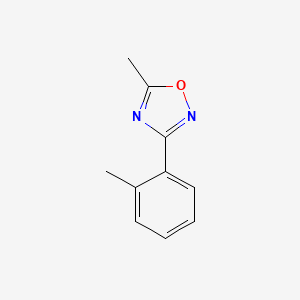
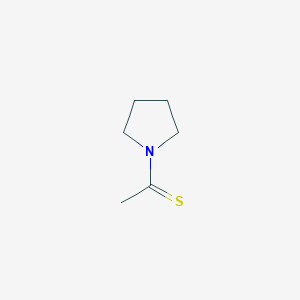
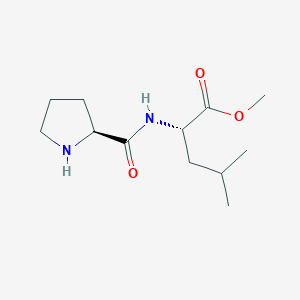

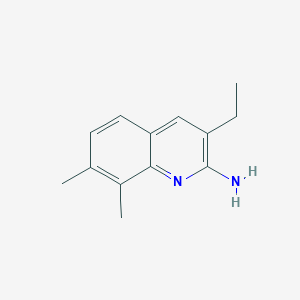
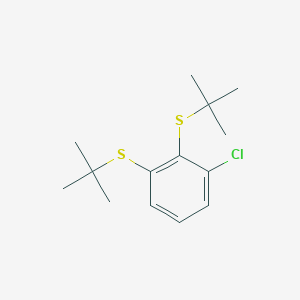
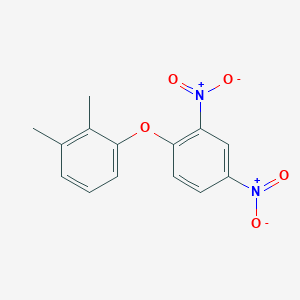
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
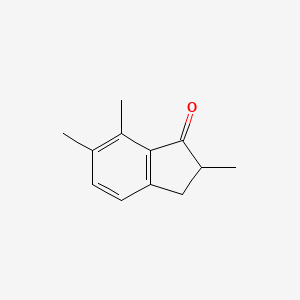

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
